molecular formula C10H15ClNOP B2930656 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride CAS No. 945459-82-5

4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride

Cat. No. B2930656
CAS RN: 945459-82-5
M. Wt: 231.66
InChI Key: NEECTAREUIURIU-UHFFFAOYSA-N
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Description

“4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride” is a chemical compound with the CAS Number: 945459-82-5 . It has a molecular weight of 231.66 . The IUPAC name for this compound is 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride” is 1S/C10H14NOP.ClH/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 231.66 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.

Scientific Research Applications

Organophosphorus Chemistry

4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride is integral to organophosphorus chemistry, serving as a precursor for various phosphorus-containing compounds. For instance, ethyl 4-bromobutylphosphonochloridate reacts with phenylmagnesium bromide, followed by specific treatments, to yield 4-bromobutyl(phenyl)phosphinic acid. This compound, through further reactions, leads to 2-phenylperhydro-1,2-azaphosphorine 2-oxide. Such pathways highlight its role in synthesizing phosphorus compounds with potential applications in material science, catalysis, and organic synthesis (Hewitt & Newland, 1977).

Enzymic Evaluation

The compound has also been evaluated for its biochemical applications, specifically as an inhibitor in enzymic reactions. The design and synthesis of derivatives like 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide aim to inhibit mammalian dihydroorotase. This approach is based on the compound's affinity for zinc and its resemblance to the enzyme-catalyzed reaction's postulated tetrahedral transition state. Such studies not only illuminate its potential in medicinal chemistry but also contribute to our understanding of enzyme inhibition mechanisms (Manthey et al., 1998).

Photofunctional Materials

Recent research has also explored the optoelectronic properties of naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides, derivatives related to 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride. These compounds exhibit bright fluorescence with tunable emission wavelengths, showcasing their potential for developing new photofunctional materials. Their strong self-dimerization behavior, explored through experimental and theoretical studies, provides insights into supramolecular chemistry, furthering the applications in materials science (Deng et al., 2019).

Safety and Hazards

The compound has been classified with the GHS06 and GHS08 pictograms, indicating that it can be hazardous . The hazard statements associated with it are H301, H340, H350, and H360FD . These suggest that the compound is toxic if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

4-phenyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP.ClH/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECTAREUIURIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride

CAS RN

945459-82-5
Record name 4-phenyl-1,4lambda5-azaphosphinan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Benzyl-4-phenyl-[1,4]azaphosphinane 4-oxide (14.2 g, 49.8 mmol) was dissolved in absolute EtOH (65 mL) and 1N HCl (50 mL). Palladium on carbon (10%, 2.0 g) was added and the mixture was hydrogenated on a Parr shaker at 50 psi for 60 hours. After filtration through Celite, the filtrate was rotovapped and the residue was triturated with ether to give 4-phenyl-[1,4]azaphosphinane 4-oxide hydrochloride, as an off-white solid (11.40 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 7.85 (m, 2H), 7.65 (m, 3H), 3.5 (m, 4H), 2.7 (m, 2H), 2.2 (broad t, 2H). 31P NMR (DMSO-d6); δ 24.0 (s).
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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